molecular formula C22H22FN3OS B2812286 4-fluoro-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897480-79-4

4-fluoro-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2812286
CAS No.: 897480-79-4
M. Wt: 395.5
InChI Key: RBXDBAASXKAKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at position 4 and a piperazine moiety linked via a carbonyl group to a 5,6,7,8-tetrahydronaphthalene (tetralin) system. Benzothiazoles are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation . The fluorine atom enhances metabolic stability and bioavailability, while the tetralin-carbonyl-piperazine side chain may influence lipophilicity and target binding specificity.

Properties

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3OS/c23-18-6-3-7-19-20(18)24-22(28-19)26-12-10-25(11-13-26)21(27)17-9-8-15-4-1-2-5-16(15)14-17/h3,6-9,14H,1-2,4-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXDBAASXKAKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the core structures, followed by functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. Techniques such as continuous flow chemistry and high-throughput screening can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives in cancer treatment. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines. A study demonstrated that benzothiazole derivatives exhibit significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)
Compound AMCF-75.71
Compound BHepG26.14
4-fluoro...TBDTBD

Anticonvulsant Properties

Benzothiazole derivatives have also been investigated for their anticonvulsant properties. In a picrotoxin-induced seizure model, related compounds demonstrated significant protective effects, suggesting that the target compound may also possess similar anticonvulsant activity . The structure-activity relationship (SAR) analyses indicated that modifications on the benzothiazole core could enhance efficacy against seizures.

Table 2: Anticonvulsant Activity of Benzothiazole Derivatives

Compound NameModel UsedED50 (mg/kg)Protection Index
Compound CPTZ Model18.49.2
Compound DMES ModelTBDTBD
4-fluoro...TBDTBDTBD

Case Studies

Several studies have reported on the synthesis and evaluation of benzothiazole derivatives similar to 4-fluoro-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole :

  • Study on Anticancer Activity : A recent investigation synthesized a series of benzothiazole compounds and tested them against multiple cancer cell lines. The results indicated that certain structural modifications significantly enhanced anticancer activity compared to standard chemotherapeutics .
  • Anticonvulsant Evaluation : Another study focused on the anticonvulsant properties of thiazole-based compounds. It was found that specific substitutions on the thiazole ring improved efficacy in seizure models, providing insights into potential therapeutic uses for related compounds .

Mechanism of Action

The mechanism of action of 4-fluoro-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as proteins or enzymes. These interactions can modulate biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-[4-(2-Fluorobenzoyl)Piperazin-1-Yl]-2-(2-Fluorophenyl)-1,3-Oxazole-4-Carbonitrile

  • Key Features : Replaces benzothiazole with an oxazole core and substitutes tetralin with a 2-fluorobenzoyl group.
  • Synthesis : Prepared via coupling of 2-fluorobenzoyl chloride with piperazine derivatives under reflux conditions, similar to the tetralin-carbonyl-piperazine linkage in the target compound .
  • Implications : The oxazole ring may reduce π-π stacking compared to benzothiazole, while dual fluorination enhances electron-withdrawing effects.

4-(2-Fluorobenzoyl)-1-[2-(4-Hydroxyphenyl)-2-Oxoethyl]Piperazin-1-Ium Trifluoroacetate

  • Key Features : Shares the 2-fluorobenzoyl-piperazine motif but lacks the benzothiazole system. Instead, it incorporates a 4-hydroxyphenyl-ketone side chain.
  • Structural Data : Crystallographic studies reveal a planar piperazine ring with torsional angles of 1.2°–5.7°, suggesting conformational rigidity that may differ from the tetralin-linked target compound .

Analogues with Benzothiazole Cores

2-{4-[4-(1H-1,3-Benzodiazol-2-Yl)Phenoxymethyl]-1H-1,2,3-Triazol-1-Yl}-N-[2-(4-Bromophenyl)-1,3-Thiazol-5-Yl]Acetamide (9c)

  • Key Features : Combines benzothiazole with triazole and bromophenyl-thiazole groups.
  • Activity : Demonstrated superior docking scores (binding energy: −9.2 kcal/mol) compared to other derivatives in α-glucosidase inhibition studies, attributed to bromine’s steric and electronic effects .
  • Comparison : The absence of a piperazine-tetralin system in 9c may limit its CNS penetration compared to the target compound.

4-{1-[4-(4-Bromophenyl)-1,3-Thiazol-2-Yl]-5-(4-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol}

  • Key Features : Integrates bromophenyl-thiazole and fluorophenyl-pyrazole moieties.
  • Biological Relevance : Structural analogs exhibit antitumor and antimicrobial activities, highlighting the synergistic role of halogens (Br, F) and heterocycles .

Fluorinated Analogues in Medicinal Chemistry

(E)-2-(2-(4-(4-(4-Fluorophenyl)Piperazin-1-Yl)Benzylidene)Hydrazinyl)-4-Phenylthiazole

  • Key Features : Contains a fluorophenyl-piperazine group linked to a thiazole via a hydrazine bridge.

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity/Notes Reference
Target Compound Benzothiazole 4-F, Tetralin-carbonyl-piperazine Hypothesized CNS activity
5-[4-(2-Fluorobenzoyl)Piperazin-1-Yl]-2-(2-Fluorophenyl)-1,3-Oxazole-4-Carbonitrile Oxazole Dual 2-F, Piperazine Synthetic intermediate
9c Benzothiazole-Triazole Bromophenyl-thiazole α-Glucosidase inhibitor (−9.2 kcal/mol)
(E)-2-(2-(4-(4-(4-Fluorophenyl)Piperazin-1-Yl)Benzylidene)Hydrazinyl)-4-Phenylthiazole Thiazole-Hydrazine 4-Fluorophenyl-piperazine Dopamine receptor modulation

Research Findings and Implications

  • Synthetic Strategies : The target compound’s tetralin-carbonyl-piperazine group may require multi-step synthesis akin to , involving acid chloride formation and piperazine coupling .
  • Structure-Activity Relationship (SAR): Fluorine: Enhances metabolic stability and electronegativity, as seen in 9c and fluorophenyl derivatives . Tetralin vs.

Biological Activity

The compound 4-fluoro-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate the benzothiazole moiety with piperazine and tetrahydronaphthalene derivatives. The synthetic pathway often includes:

  • Formation of the Benzothiazole Core : The initial step involves cyclization reactions to form the benzothiazole structure.
  • Piperazine Attachment : The piperazine ring is introduced through nucleophilic substitution reactions.
  • Tetrahydronaphthalene Derivative Integration : Finally, the tetrahydronaphthalene carbonyl group is incorporated to complete the structure.

Antitumor Activity

Research indicates that compounds containing benzothiazole and piperazine motifs exhibit significant antitumor properties. For instance, a study demonstrated that similar derivatives showed IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancer cells . The presence of the tetrahydronaphthalene moiety enhances these effects, likely due to its hydrophobic characteristics that improve cell membrane permeability.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses notable inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes leading to cell lysis .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory activities. It was observed to inhibit nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), which suggests a role in modulating inflammatory responses .

Structure-Activity Relationships (SAR)

The biological activities of this compound can be correlated with its structural features:

Structural FeatureEffect on Activity
Fluoro Group Enhances lipophilicity and bioavailability
Benzothiazole Moiety Contributes to antitumor and antimicrobial activity
Piperazine Ring Facilitates interaction with biological targets
Tetrahydronaphthalene Increases hydrophobic interactions with membranes

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Case Study on Antitumor Activity : A derivative with a similar structure was tested against A549 lung cancer cells and demonstrated an IC50 of 2.5 µM . This suggests that modifications in the benzothiazole or piperazine components can lead to enhanced potency.
  • Antimicrobial Testing : Another study assessed a related compound's effectiveness against E. coli, yielding a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating strong antibacterial potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.